3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid
Description
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is a nitroaromatic sulphonic acid derivative characterized by a benzene ring substituted with two nitro groups (-NO₂) at positions 2 and 6, a sulphonic acid (-SO₃H) group at position 1, and a 4-hydroxyphenylamino (-NH-C₆H₄-OH) moiety at position 2.
Properties
CAS No. |
94094-80-1 |
|---|---|
Molecular Formula |
C12H9N3O8S |
Molecular Weight |
355.28 g/mol |
IUPAC Name |
3-(4-hydroxyanilino)-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-8-3-1-7(2-4-8)13-9-5-6-10(14(17)18)12(24(21,22)23)11(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
InChI Key |
YFPQLLJMKAPUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid typically involves the nitration of 4-aminophenol followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the nitration of 4-aminophenol to form 4-nitroaniline. This intermediate is then subjected to further nitration and sulfonation to yield the final product. The process requires careful control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like chlorosulfonic acid and sulfur trioxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid typically involves the nitration of 4-aminophenol followed by sulfonation. The reaction conditions include concentrated nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration and sulfonation of the aromatic ring. This process yields a compound characterized by a hydroxyphenyl group, amino group, and dinitrobenzenesulphonic acid moiety .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been investigated for its activity against multidrug-resistant bacterial and fungal pathogens. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrated significant antimicrobial activity against ESKAPE group pathogens and drug-resistant Candida species, including Candida auris. Minimum inhibitory concentrations (MICs) ranged from 0.5 to 64 µg/mL for these derivatives, indicating promising efficacy against resistant strains .
Antioxidant Properties
The phenolic structure of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid confers notable antioxidant properties. It is believed to modulate oxidative stress pathways by scavenging free radicals and reducing cellular damage caused by oxidative stress. This characteristic makes it a candidate for further exploration in therapeutic applications aimed at diseases associated with oxidative stress .
Anticancer Activity
There is growing interest in the anticancer potential of this compound. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid may reduce cell viability and suppress migration in cancer cells through mechanisms involving reactive oxygen species generation. The ability to target cancer cells while minimizing effects on normal cells positions this compound as a valuable candidate for cancer therapy.
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial settings for the development of various chemical products. Its role as a precursor in synthesizing more complex organic molecules is significant in both pharmaceutical and chemical industries .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of novel derivatives from 3-((4-hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid demonstrated broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The derivatives exhibited MIC values ranging from 1 to 8 µg/mL against MRSA, showcasing their potential as effective antimicrobial agents .
Case Study 2: Antioxidant Mechanism
Research investigating the antioxidant properties revealed that compounds containing the phenolic moiety could significantly reduce oxidative stress markers in vitro. This finding suggests that these compounds could be developed into therapeutic agents for conditions exacerbated by oxidative stress, such as neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group confers significant antioxidative potential, modulating oxidative stress pathways.
Anticancer Activity: The compound exerts its effects by reducing cell viability and suppressing cell migration, potentially through the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s functional groups and substitution patterns differentiate it from similar aromatic derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences
Acidity and Solubility: The sulphonic acid group in the target compound confers stronger acidity (pKa ~1–2) compared to caffeic acid’s carboxylic acid (pKa ~4.5) and phenolic -OH groups (pKa ~10) . This enhances water solubility under acidic conditions.
Reactivity :
- Nitro groups are electron-withdrawing, making the benzene ring less reactive toward electrophilic substitution compared to caffeic acid’s electron-rich dihydroxyphenyl ring .
- The sulphonic acid group may act as a leaving group in nucleophilic substitution reactions, a feature absent in caffeic acid or disinapoyl sucrose.
Biological Activity :
- Caffeic acid exhibits antioxidant and anti-inflammatory properties due to its catechol structure . In contrast, the target compound’s nitro groups may confer redox activity (e.g., radical scavenging or pro-oxidant effects), though toxicity risks (common in nitroaromatics) require further study.
- Disinapoyl sucrose’s ester linkages and methoxy groups suggest stability in cosmetic formulations, whereas the target compound’s nitro and sulphonic acid groups may limit biocompatibility .
Research Findings and Limitations
- Metabolic Pathways: highlights that 3-(4-hydroxyphenyl)-pyruvate (a tyrosine metabolism intermediate) shares a hydroxyphenyl moiety with the target compound. However, the latter’s nitro and sulphonic acid groups likely divert its metabolic fate from natural amino acid pathways .
- Synthetic Utility: Unlike caffeic acid, which serves as a natural product precursor, the target compound’s nitro and sulphonic acid groups suggest utility in synthesizing azo dyes or sulfonamide-based pharmaceuticals. No direct evidence confirms this, necessitating further experimental validation.
- Toxicity Concerns: Nitroaromatics (e.g., 2,4-dinitrophenol) are known for mitochondrial toxicity. The target compound’s dinitro substitution warrants caution in biological applications .
Biological Activity
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors involved in inflammatory and proliferative processes.
Chemical Structure and Properties
The compound features a dinitrobenzene moiety substituted with a hydroxyphenyl amino group and a sulfonic acid group. This unique structure is responsible for its biological activity, which may include inhibition of specific enzymes and modulation of signaling pathways.
Enzyme Inhibition
Research has shown that compounds similar to 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid exhibit significant inhibitory effects on lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. These enzymes are crucial in the synthesis of leukotrienes, which play a role in inflammation and immune responses.
- Inhibition Mechanism : The compound potentially interacts with the active site of LOXs, preventing the conversion of arachidonic acid into bioactive lipid mediators. This inhibition can lead to reduced inflammation and has implications for treating conditions such as asthma and arthritis.
Anti-Cancer Activity
The compound's structure suggests potential anti-cancer properties. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.
- Case Study : A study investigating the cytotoxicity of related compounds on breast cancer cell lines demonstrated that specific modifications in the sulfonamide structure could enhance anti-tumor activity. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could minimize side effects.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial activity. The biological evaluation of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid may reveal similar properties against bacterial strains.
- Research Findings : Preliminary studies indicate that this compound exhibits bacteriostatic effects against gram-positive bacteria, potentially due to interference with folate synthesis pathways. Further exploration into its spectrum of activity is warranted.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
